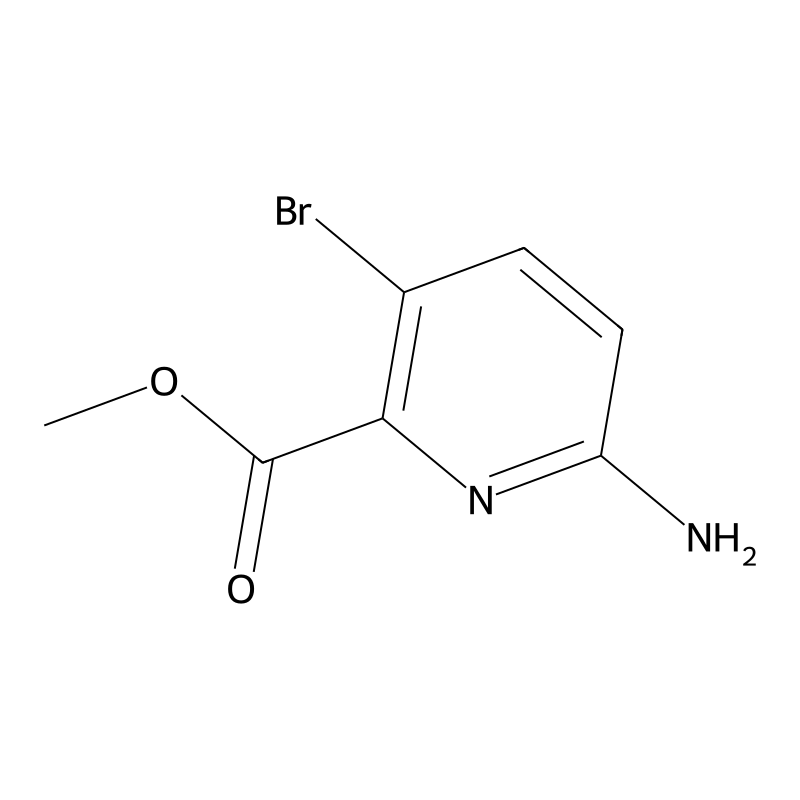

Methyl 6-amino-3-bromopicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Methyl 6-amino-3-bromopicolinate” is a biochemical reagent and can be used as a biological material or organic compound for life science related research . One specific application mentioned is in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, or the identification of post-translational modifications.

Methyl 6-amino-3-bromopicolinate is a chemical compound with the molecular formula CHBrNO. It is categorized as a derivative of picolinic acid, featuring a bromine atom at the 3-position and an amino group at the 6-position of the pyridine ring. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics. Methyl 6-amino-3-bromopicolinate has a molecular weight of approximately 231.05 g/mol and exhibits high gastrointestinal absorption, indicating potential bioavailability for therapeutic applications .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

- Amine Reactions: The amino group can undergo acylation or alkylation reactions, which are useful for synthesizing more complex molecules.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reaction conditions employed.

These reactions make methyl 6-amino-3-bromopicolinate a versatile intermediate in organic synthesis .

Methyl 6-amino-3-bromopicolinate has been investigated for its biological activities, particularly in relation to its structural similarity to biologically active compounds. Research indicates that it may exhibit:

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of methyl 6-amino-3-bromopicolinate typically involves several steps:

- Bromination: Picolinic acid or its derivatives are brominated at the 3-position using brominating agents.

- Amination: The resulting bromo derivative is then subjected to amination using appropriate amines under controlled conditions.

- Methylation: Finally, methylation can be performed to introduce the methyl ester group, often using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the efficient production of methyl 6-amino-3-bromopicolinate in laboratory settings .

Methyl 6-amino-3-bromopicolinate has various applications in fields such as:

- Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery, particularly in antimicrobial and anticancer research.

- Organic Synthesis: It acts as an important intermediate for synthesizing more complex organic compounds.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

The versatility of this compound makes it a valuable subject for further research and development .

Interaction studies involving methyl 6-amino-3-bromopicolinate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest:

- Enzyme Inhibition: The compound may inhibit certain enzymes related to metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Binding: Investigations into its interaction with neurotransmitter receptors may reveal insights into its neuroprotective properties.

These studies are crucial for understanding how methyl 6-amino-3-bromopicolinate can be utilized effectively in medicinal chemistry .

Methyl 6-amino-3-bromopicolinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 6-amino-4-bromopicolinate | CHBrNO | 0.83 |

| Methyl 5-bromo-7-azaindole-6-carboxylate | CHBrNO | 0.85 |

| Methyl 3-bromo-2-pyridinecarboxylate | CHBrNO | 0.92 |

| Methyl 6-amino-5-bromopicolinate | CHBrNO | 0.77 |

Methyl 6-amino-3-bromopicolinate is unique due to its specific positioning of functional groups that may influence its biological activity and chemical reactivity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant